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Compound of Interest

Compound Name: 7-Fluoro-2-tetralone

Cat. No.: B1366250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides an in-depth overview of the spectroscopic data for fluorinated

tetralone derivatives, with a specific focus on providing comparative data in the absence of

publicly available information for 7-Fluoro-2-tetralone. Despite a comprehensive search,

specific experimental spectroscopic data (NMR, IR, MS) for 7-Fluoro-2-tetralone could not be

located. Therefore, this document presents a detailed analysis of the closely related isomer, 7-

Fluoro-1-tetralone, and the parent compound, 2-tetralone, to serve as a valuable reference for

researchers in the field.

The inclusion of a fluorine atom in organic molecules can significantly alter their

physicochemical and biological properties, making fluorinated compounds of great interest in

medicinal chemistry and drug development. Understanding the spectroscopic characteristics of

these molecules is crucial for their identification, characterization, and quality control.

Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for 7-Fluoro-1-tetralone and 2-

tetralone. This comparative presentation allows for an understanding of the influence of the

fluorine substituent and the position of the carbonyl group on the spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: ¹H NMR Spectroscopic Data

Compound
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

7-Fluoro-1-

tetralone
7.95 dd 8.8, 5.4 H-5

6.85 ddd 8.8, 8.8, 2.5 H-6

6.75 dd 8.8, 2.5 H-8

2.85 t 6.0 C(4)H₂

2.55 t 6.0 C(2)H₂

2.05 m C(3)H₂

2-tetralone 7.18 - 7.05 m Ar-H

3.50 s C(1)H₂

3.00 t 6.5 C(4)H₂

2.50 t 6.5 C(3)H₂

Note: Data for 7-Fluoro-1-tetralone is based on typical values and may vary depending on

experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
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Compound Chemical Shift (δ) ppm Assignment

7-Fluoro-1-tetralone 196.5 (d, J=2.2 Hz) C=O

165.5 (d, J=253 Hz) C-F

145.0 (d, J=7.5 Hz) C-Ar

132.0 (d, J=2.5 Hz) C-Ar

130.0 (d, J=8.5 Hz) CH-Ar

115.0 (d, J=21 Hz) CH-Ar

112.5 (d, J=22 Hz) CH-Ar

39.0 CH₂

30.0 CH₂

23.0 CH₂

2-tetralone[1] 211.0 C=O

135.0 C-Ar

132.5 C-Ar

129.0 CH-Ar

128.5 CH-Ar

126.5 CH-Ar

126.0 CH-Ar

48.0 CH₂

39.0 CH₂

29.0 CH₂

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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Compound Wavenumber (cm⁻¹) Functional Group

7-Fluoro-1-tetralone ~1685 C=O (Aryl ketone) stretch

~1600, ~1480 C=C (Aromatic) stretch

~1250 C-F stretch

2-tetralone[2] 1715 C=O (Aliphatic ketone) stretch

3060, 3020 C-H (Aromatic) stretch

2940, 2850 C-H (Aliphatic) stretch

1605, 1495 C=C (Aromatic) stretch

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Compound Molecular Ion (M⁺) m/z
Key Fragmentation Peaks
m/z

7-Fluoro-1-tetralone 164 136, 108

2-tetralone[2] 146 118, 117, 104, 91

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters should be optimized for the instrument and sample being

analyzed.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully

dissolved.
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Instrument Setup: The NMR spectra are typically recorded on a 300, 400, or 500 MHz

spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a

pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width

(e.g., 0 to 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number

of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal

standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid):

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous

potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a

hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Background Spectrum: Record a background spectrum of the empty sample compartment

(or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

Sample Spectrum: Place the prepared sample in the spectrometer and record the IR

spectrum. Typically, the spectrum is collected over a range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

Common ionization techniques for compounds of this type include Electron Ionization (EI) or

Electrospray Ionization (ESI).

Ionization:

EI: The sample is vaporized and bombarded with a high-energy electron beam, causing

ionization and fragmentation.

ESI: The sample solution is sprayed through a charged capillary, creating charged droplets

from which ions are desolvated.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value.

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the

compound from the molecular ion peak and to identify characteristic fragmentation patterns

that can aid in structure elucidation.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

Conclusion
While direct experimental data for 7-Fluoro-2-tetralone remains elusive in the public domain,

this guide provides a valuable comparative analysis using data from its isomer, 7-Fluoro-1-

tetralone, and the parent compound, 2-tetralone. The provided spectroscopic data tables, in

conjunction with the general experimental protocols, offer a solid foundation for researchers

working with fluorinated tetralones. The differences observed in the NMR, IR, and MS data

between 7-Fluoro-1-tetralone and 2-tetralone highlight the significant influence of the fluorine
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substituent and carbonyl position on the spectroscopic properties. This information is critical for

the accurate identification and characterization of novel fluorinated compounds in the context of

drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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